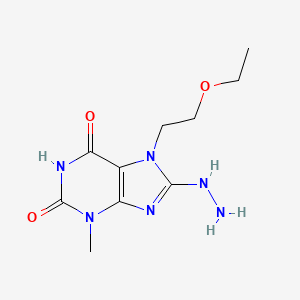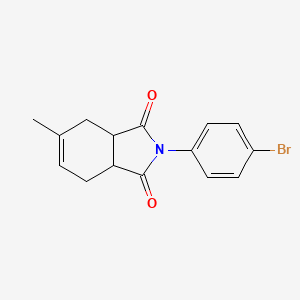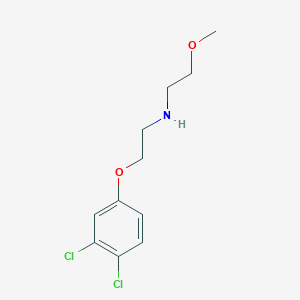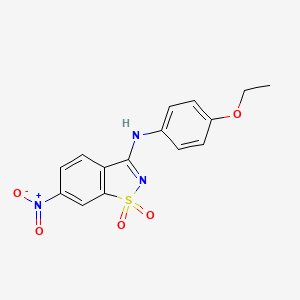![molecular formula C18H10BrClN2O3 B5229118 5-bromo-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5229118.png)
5-bromo-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide is a synthetic compound that is widely used in scientific research. It is a potent inhibitor of a class of enzymes known as protein kinases, which play a crucial role in many cellular processes. The compound is known to have a wide range of biochemical and physiological effects, and has been extensively studied for its potential applications in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide involves the inhibition of protein kinases by binding to the ATP-binding site of the enzyme. This results in the disruption of the kinase activity, leading to the inhibition of downstream signaling pathways. The compound has been shown to have high selectivity for specific kinases, making it a valuable tool for studying the role of individual kinases in cellular processes.
Biochemical and physiological effects:
This compound has a wide range of biochemical and physiological effects, depending on the specific kinase targeted. In cancer cells, the compound has been shown to inhibit cell proliferation and induce cell death. Inflammatory responses have also been shown to be reduced by the compound, making it a potential therapeutic agent for inflammatory diseases. The compound has also been shown to have neuroprotective effects, and may have potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 5-bromo-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide in lab experiments include its high selectivity for specific kinases, its potency as an inhibitor, and its ability to penetrate cell membranes. However, the compound has some limitations, including its potential toxicity and the need for careful optimization of experimental conditions to achieve optimal results.
Future Directions
There are many potential future directions for the use of 5-bromo-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide in scientific research. One potential direction is the development of new derivatives of the compound with improved selectivity and potency for specific kinases. Another direction is the use of the compound in combination with other drugs to enhance its therapeutic effects. Finally, the compound may have potential applications in the development of new diagnostic tools for the detection of specific kinases in disease states.
Synthesis Methods
The synthesis of 5-bromo-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide involves several steps, starting with the reaction of 4-chloroaniline with 2-amino-phenol to form 2-(4-chlorophenyl)-1,3-benzoxazole. This intermediate is then reacted with 5-bromofuran-2-carboxylic acid to form the final product. The synthesis process has been optimized to achieve high yields and purity of the compound.
Scientific Research Applications
5-bromo-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide has been extensively used in scientific research as a potent inhibitor of protein kinases. It has been shown to inhibit the activity of a wide range of kinases, including those involved in cancer cell proliferation, angiogenesis, and inflammation. The compound has been used to study the role of specific kinases in various cellular processes, and to identify potential targets for drug development.
Properties
IUPAC Name |
5-bromo-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrClN2O3/c19-16-8-7-15(24-16)17(23)21-12-5-6-14-13(9-12)22-18(25-14)10-1-3-11(20)4-2-10/h1-9H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQGNGBNTOTHPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(O4)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-methoxy-3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5229046.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B5229054.png)


![N-(2,4-difluorophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5229075.png)

![3-allyl-5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5229087.png)

![(2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5229110.png)
![3-ethyl-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5229112.png)
![3-[1-(2,5-dimethoxybenzyl)-2-piperidinyl]pyridine](/img/structure/B5229125.png)
![2-bromo-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5229133.png)

